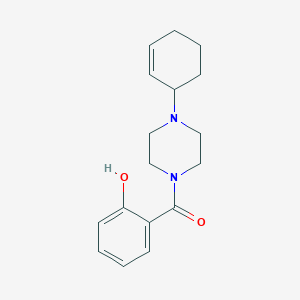![molecular formula C13H12ClNO2 B7584945 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7584945.png)
1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one, also known as Cmpd1, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one involves the inhibition of specific proteins involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting the activity of these proteins, 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one can disrupt various cellular processes, leading to the desired physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one have been extensively studied. This compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. Inflammation-related studies have shown that 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one can reduce inflammation by inhibiting the production of inflammatory cytokines. Neurodegenerative disease-related studies have shown that 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one can protect neurons from damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one in lab experiments include its reproducible synthesis method and its ability to selectively inhibit specific proteins involved in various cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
There are several future directions for research related to 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one. These include further studies to determine its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, future studies can focus on optimizing the synthesis method and determining the long-term effects of this compound. Finally, research can also focus on developing derivatives of this compound with improved pharmacological properties.
In conclusion, 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for research related to this compound.
Synthesemethoden
The synthesis of 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one involves a multi-step process. The first step is the reaction between 2-chloro-4-methoxybenzaldehyde and methylpyridin-2-ylamine in the presence of a base to form an imine intermediate. The imine intermediate is then reduced using a reducing agent to obtain the desired compound, 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one. This synthesis method has been optimized and is reproducible, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one has been extensively studied for its scientific research application. This compound has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Inflammation-related studies have shown that 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one has been shown to protect neurons from damage and improve cognitive function.
Eigenschaften
IUPAC Name |
1-[(2-chloro-4-methoxyphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-17-11-6-5-10(12(14)8-11)9-15-7-3-2-4-13(15)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHKIMKBXJTGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C=CC=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)




![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7584901.png)


![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
